molecular formula C16H15N B1149758 2-methyl-3-(phenylmethyl)-1H-indole CAS No. 19006-14-5

2-methyl-3-(phenylmethyl)-1H-indole

Cat. No.: B1149758
CAS No.: 19006-14-5
M. Wt: 221
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(phenylmethyl)-1H-indole is a synthetic indole derivative of interest in medicinal chemistry and drug discovery research. Indoles represent a significant class of compounds in medicinal chemistry due to their diverse biological activities and structural versatility, serving as privileged scaffolds in the design of pharmaceuticals . Specifically, structural analogs featuring substitutions at the C-2 and C-3 positions of the indole core have been investigated for a range of therapeutic applications. These include serving as key intermediates in the synthesis of compounds with reported antiproliferative effects and topoisomerase II inhibitory activity, which are valuable in anticancer research . Similar 3-phenyl-1H-indole frameworks have also been explored for their antimycobacterial properties, demonstrating potential as inhibitors of Mycobacterium tuberculosis growth . The strategic functionalization of the indole ring system, particularly at the C-2 and C-3 positions, is a active area of methodological development in organic synthesis, enabling access to complex molecular architectures for biological evaluation . This compound provides researchers with a versatile building block for such endeavors, including library development, structure-activity relationship (SAR) studies, and the exploration of new pharmacological mechanisms. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

19006-14-5

Molecular Formula

C16H15N

Molecular Weight

221

Synonyms

2-methyl-3-(phenylmethyl)-1H-indole

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 3-benzyl group in the target compound provides greater steric bulk and lipophilicity than 3-alkyl or 3-cyano groups in analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , CN in ) increase polarity and may alter binding kinetics compared to the electron-donating benzyl group.

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound increases logP compared to 3-propyl (logP ~3.5 vs. ~2.8) .

Crystallographic and Spectroscopic Data

  • Target Compound : Predicted to exhibit π-π stacking between the benzyl and indole rings, similar to 2-(4-fluorophenyl)-3-methyl-1H-indole .
  • Spectroscopy : ¹H NMR would show characteristic indole NH (~10 ppm) and benzyl CH₂ (~4 ppm). Compare with 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indole .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 3.5 0.12 150–155 (est.)
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole 4.1 0.08 180–185
2-(4-Fluorophenyl)-3-methyl-1H-indole 3.0 0.20 135–140

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-3-(phenylmethyl)-1H-indole?

The synthesis typically involves transition-metal-catalyzed cross-coupling or electrophilic substitution reactions. For example, iodine-catalyzed electrophilic substitution (10 mol% I₂ in MeCN at 40°C for 5 hours) achieved a 98% yield in analogous indole derivatives . Copper(I)-catalyzed click chemistry (e.g., azide-alkyne cycloaddition in PEG-400/DMF with CuI) is another viable route, yielding 42% after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization of reaction parameters (solvent, temperature, catalyst loading) is critical for reproducibility.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns substitution patterns (e.g., methyl and benzyl groups at positions 2 and 3).
  • 19F NMR (if fluorinated analogs are synthesized) .
  • FAB-HRMS : Confirms molecular ion peaks and isotopic patterns.
  • TLC : Monitors reaction progress (e.g., Rf values in ethyl acetate/hexane systems) .
  • X-ray crystallography : Resolves absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Systematic optimization involves screening catalysts, solvents, and temperatures. For example, iodine outperformed FeCl₃ and AlCl₃ in acetonitrile, with yields increasing from 17% to 98% at 40°C (Table 1) :

ConditionCatalystTemp (°C)Time (h)Yield (%)
SuboptimalFeCl₃rt2417
Optimal I₂ (10 mol%)40598

Parallel experiments with microwave-assisted synthesis or flow chemistry may further enhance efficiency.

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX refines bond lengths, angles, and torsional parameters. For example, weak N–H···π interactions in analogous fluorinated indoles form supramolecular chains along the [001] axis, influencing packing and stability . WinGX and Olex2 are recommended for data processing, with hydrogen-bonding networks validated using PLATON .

Q. What strategies address contradictions in biological activity data for indole derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To mitigate:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Structural analogs : Compare activities of 2-methyl-3-(pyridinyl)indoles vs. phenylmethyl derivatives to isolate substituent effects .
  • Computational modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .

Q. What catalytic systems enable regioselective functionalization of the indole core?

Indium(III) catalysts promote heteroaryl-heteroaryl bond formation via nucleophilic aromatic substitution (SNAr), as shown in the synthesis of 2-methyl-3-(thien-2-yl)-1H-indole (81% yield, 30 m × 0.25 mm GC column) . For C–H activation, Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) enhances selectivity at the C3 position.

Methodological Considerations

Q. How can researchers validate purity and stability of this compound?

  • HPLC-DAD/MS : Detects impurities ≥0.1% using C18 columns (acetonitrile/water gradient).
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or NMR .
  • Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values.

Q. What computational tools predict the pharmacokinetic properties of indole derivatives?

  • SwissADME : Estimates logP (3.83 for this compound), topological polar surface area (19.03 Ų), and bioavailability .
  • Molinspiration : Screens for drug-likeness (Lipinski’s Rule of Five compliance).

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